“Methyl 6-aminohexanoate hydrochloride”, also known as “Methyl 6-aminocaproate hydrochloride”, is commonly used in the solution-phase peptide synthesis . It is used to synthesize papain-catalyzed peptides .
“Methyl 6-aminohexanoate hydrochloride” is used in the solution-phase peptide synthesis . It is used to synthesize papain-catalyzed peptides .
The molecular formula of “Methyl 6-aminohexanoate hydrochloride” is C7H16ClNO2 . The InChI string is InChI=1S/C7H15NO2.ClH/c1-10-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H . The Canonical SMILES string is COC(=O)CCCCCN.Cl .
“Methyl 6-aminohexanoate hydrochloride” is commonly used in the solution-phase peptide synthesis . It is used to synthesize papain-catalyzed peptides .
“Methyl 6-aminohexanoate hydrochloride” is a white powder or crystals . It has a melting point of 117-124 °C . The molecular weight is 181.66 g/mol .
Methyl 6-aminohexanoate hydrochloride can be synthesized through several methods, with one common approach being the reaction of hexanoic acid with methylamine. The general steps for synthesis include:
The synthesis process may vary based on specific laboratory protocols or desired yield and purity levels.
The molecular structure of methyl 6-aminohexanoate hydrochloride can be represented using various notations:
Methyl 6-aminohexanoate hydrochloride participates in various chemical reactions, primarily involving:
These reactions are significant for developing new compounds in medicinal chemistry and materials science.
The mechanism of action of methyl 6-aminohexanoate hydrochloride is primarily relevant in biological contexts:
Research into its effects on specific receptors or pathways could provide insights into its pharmacological potential.
Methyl 6-aminohexanoate hydrochloride exhibits various physical and chemical properties that are crucial for its handling and application:
These properties dictate how the compound should be stored and utilized in laboratory settings.
Methyl 6-aminohexanoate hydrochloride finds applications across multiple scientific domains:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7